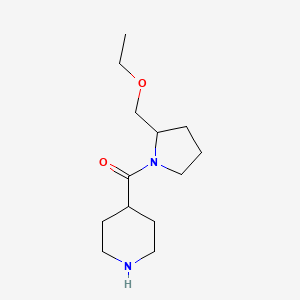

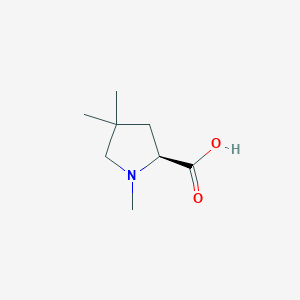

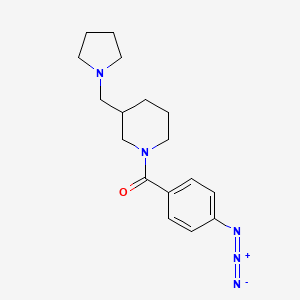

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Übersicht

Beschreibung

2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, also known as EMPP, is an important organic compound in the field of chemical synthesis. It is a versatile building block for the synthesis of various derivatives and has been widely used in organic synthesis. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Wissenschaftliche Forschungsanwendungen

Pyrrolidine and Piperidine in Drug Discovery

Pyrrolidine and piperidine rings are nitrogen heterocycles widely used in medicinal chemistry to obtain compounds for treating human diseases. The interest in these saturated scaffolds is due to their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." These features have led to the development of bioactive molecules with target selectivity characterized by pyrrolidine rings and their derivatives, including applications in various biological activities (Li Petri et al., 2021).

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors is crucial for predicting drug-drug interactions. Studies on inhibitors, including those with pyrrolidine and piperidine structures, have highlighted their importance in deciphering the involvement of specific CYP isoforms in drug metabolism. This research aids in the development of safer drugs by minimizing adverse interactions (Khojasteh et al., 2011).

Methanol Reforming and Catalysts

Research in fuel processing for hydrogen production has explored methanol reforming processes, where compounds like “(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially serve as intermediates or catalysts. Cu-based catalysts have been extensively studied for their kinetic, compositional, and morphological characteristics in methanol reforming reactions, highlighting the role of various catalysts in improving efficiency and selectivity (Yong et al., 2013).

Methanotrophs and Methane Utilization

Methanotrophs, capable of using methane as their sole carbon source, demonstrate the potential for generating value while sequestering greenhouse gases. These bacteria can produce various products, including methanol, from methane, suggesting potential biotechnological applications for compounds involved in methane-to-methanol conversion processes (Strong et al., 2015).

Wirkmechanismus

Target of action

The compound contains a pyrrolidine ring and a piperidine ring. These structures are common in many biologically active compounds and can interact with various biological targets. For example, piperidine derivatives are known to interact with a wide range of receptors and enzymes .

Biochemical pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a variety of pathways, including inflammatory responses, neurotransmission, and cellular growth .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The presence of the ethoxymethyl and methanone groups in this compound might influence its solubility and stability, affecting its absorption and distribution .

Eigenschaften

IUPAC Name |

[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-12-4-3-9-15(12)13(16)11-5-7-14-8-6-11/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFUCMTZLULLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1472190.png)

![1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1472193.png)

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)